molecular formula C26H29FN6O3 B11204664 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B11204664
M. Wt: 492.5 g/mol
InChI Key: MFZVQJWTROTXIS-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, pyrazole, and benzoyl functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency, reproducibility, and scalability, which are essential for producing the compound in significant quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and therapeutic applications.

Properties

Molecular Formula

C26H29FN6O3

Molecular Weight

492.5 g/mol

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C26H29FN6O3/c1-5-31(6-2)20-11-12-21(17(3)13-20)28-23(34)16-32-22-15-30(4)29-24(22)25(35)33(26(32)36)14-18-7-9-19(27)10-8-18/h7-13,15H,5-6,14,16H2,1-4H3,(H,28,34)

InChI Key

MFZVQJWTROTXIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C

Origin of Product

United States

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